molecular formula C19H18FN5O2 B2976931 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone CAS No. 1705363-18-3

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2976931
CAS No.: 1705363-18-3
M. Wt: 367.384
InChI Key: TZIAGAQQJRGHHD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, an oxadiazole ring, a piperidine ring, and a pyrazine ring . The presence of these groups suggests that the compound could have interesting chemical and biological properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this group a good leaving group in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific information on this compound, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promising biological activity, it could be studied further as a potential drug .

Properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c20-15-6-2-1-5-14(15)18-23-17(27-24-18)10-13-4-3-9-25(12-13)19(26)16-11-21-7-8-22-16/h1-2,5-8,11,13H,3-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIAGAQQJRGHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CN=C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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